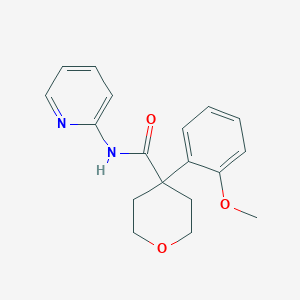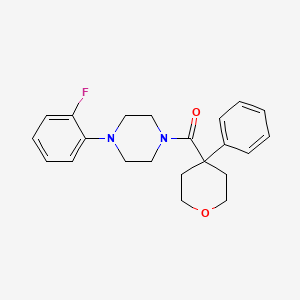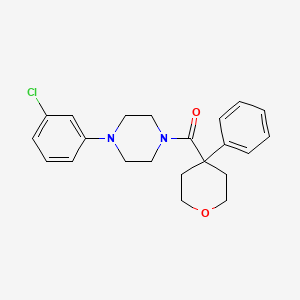
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide, also known as 4-MO-PPO, is an organic compound that has been the subject of several scientific studies. It is a derivative of phenylpiperazine and is known to have a variety of biological activities. 4-MO-PPO has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent.
科学的研究の応用
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent. In particular, it has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO) and its potential to interact with the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an anticonvulsant, a neuroprotective agent, and an antidepressant.
作用機序
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed that its interaction with the serotonin 5-HT2A receptor is responsible for its antidepressant and anticonvulsant effects. It is also believed that its ability to inhibit the enzyme MAO is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme MAO, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to interact with the serotonin 5-HT2A receptor, which is responsible for the regulation of mood and behavior. In addition, it has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
実験室実験の利点と制限
The main advantage of using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments is its ability to interact with the serotonin 5-HT2A receptor. This interaction can be used to study the effects of serotonin on mood and behavior. However, there are some limitations to using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments. These include its potential for toxicity, its potential to interact with other receptors, and its potential to have side effects.
将来の方向性
There are a number of potential future directions for 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide research. These include further investigation into its mechanism of action, its potential to interact with other receptors, its potential for therapeutic use, and its potential for toxicity. Additionally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as an adjunctive therapy for depression and other psychiatric disorders. Finally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as a neuroprotective agent.
合成法
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methoxyphenol and 2-pyridone. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 60-70°C for 8-10 hours. After the reaction is complete, the resulting product is purified and isolated.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWVJBCYIJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)